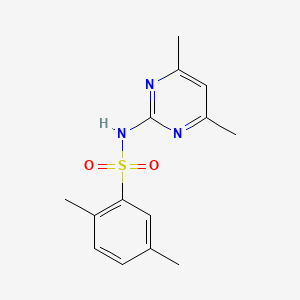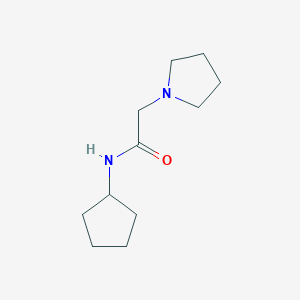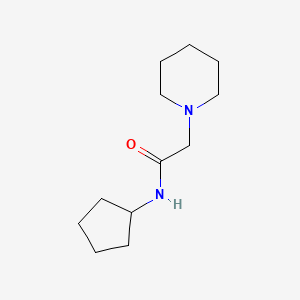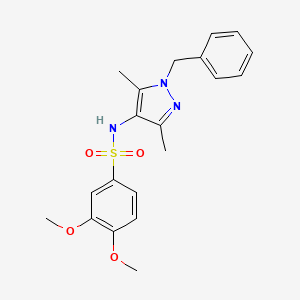
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide, also known as “Compound X,” is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. By inhibiting this enzyme, Compound X disrupts the acid-base balance, leading to the accumulation of acidic metabolites and ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its potent inhibitory activity against carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research on Compound X, including the investigation of its potential as a drug candidate for the treatment of various types of cancer, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity issues.
In conclusion, Compound X is a promising chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in various physiological processes, and its anticancer properties make it a potential drug candidate for the treatment of various types of cancer. However, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and ion transport. This compound has also been shown to have anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-5-6-10(2)13(7-9)20(18,19)17-14-15-11(3)8-12(4)16-14/h5-8H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFCSJDKVOGQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)



![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)


![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)
![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)